2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-phenylacetamide
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Overview
Description
This compound is a benzothiadiazine derivative. Benzothiadiazines are a class of compounds that have been used in various pharmaceutical applications, particularly as diuretics and antihypertensives . The presence of the fluorophenyl group might contribute to the compound’s reactivity and potential biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzothiadiazine backbone, followed by the introduction of the chloro and fluoro substituents. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzothiadiazine backbone, with the chloro and fluoro substituents likely impacting its overall shape and electronic distribution .Chemical Reactions Analysis
As a benzothiadiazine derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the chloro and fluoro substituents might make it more electrophilic, allowing it to participate in reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro and fluoro substituents might impact its polarity, solubility, and stability .Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors
One study delves into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlighting the exploration of various 6,5-heterocycles to improve metabolic stability. This research underscores the compound's potential in inhibiting PI3Kα and mTOR in vitro and in vivo, focusing on modifications to enhance metabolic stability (Stec et al., 2011).
Peripheral Benzodiazepine Receptor Imaging
Another study synthesizes and evaluates substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography (PET). This research is pivotal in the development of imaging agents for PBR expression in neurodegenerative disorders, offering insights into the localization and potential therapeutic targeting of PBRs (Fookes et al., 2008).
Cytotoxic Activity against Cancer Cell Lines
Research on the cytotoxic activity of novel sulfonamide derivatives reveals the synthesis and screening of compounds with various moieties for anticancer activity against breast and colon cancer cell lines. This study provides valuable data on the compound's efficacy, identifying potent derivatives against specific cancer types (Ghorab et al., 2015).
Anticancer Activities of Benzothiazole Derivatives
Further investigation into N-[4-(benzothiazole-2yl) phenyl]-2-aryloxyacetamide derivatives assesses their anticancer activities. This study highlights the synthesis of derivatives and their evaluation, identifying compounds with notable anticancer activity, thereby contributing to the development of new therapeutic agents (Tay et al., 2012).
Ligand-Protein Interactions and Photovoltaic Efficiency
A comprehensive study on bioactive benzothiazolinone acetamide analogs encompasses spectroscopic and quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling. It underscores the compounds' potential in dye-sensitized solar cells (DSSCs) and their nonlinear optical (NLO) activity, alongside molecular docking to understand binding interactions with Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Future Directions
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O3S/c22-14-10-11-19-17(12-14)21(16-8-4-5-9-18(16)23)25-26(30(19,28)29)13-20(27)24-15-6-2-1-3-7-15/h1-12H,13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXIJBPCBCQKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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